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Halocynthiaxanthin

Cat. No.: B1249320
M. Wt: 598.9 g/mol
InChI Key: CNOIXMULOQWVGR-ABUIXNMTSA-N
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Description

Overview of Marine Carotenoids and Their Significance in Biological Systems

Marine environments are a rich reservoir of carotenoids, a class of lipid-soluble pigments responsible for the vibrant yellow, orange, and red colors observed in many marine organisms, including algae, bacteria, fish, and shellfish. isnff-jfb.combrandeis.edu These compounds play crucial roles in marine ecosystems, acting as accessory pigments in photosynthesis and providing photoprotection against excessive light. nih.gov

In biological systems, including humans, marine carotenoids are recognized for their potent antioxidant properties. nih.govmdpi.com They can quench singlet oxygen and scavenge free radicals, thereby protecting cells from oxidative damage, which is implicated in a range of chronic diseases. nih.govmdpi.com The unique chemical structures of marine carotenoids, often featuring functional groups like allene (B1206475) (–C=C=C–) and acetylene (B1199291) (–C≡C–) bonds which are rare in their terrestrial counterparts, contribute to their diverse and potent biological activities. isnff-jfb.com These activities include enhancing the immune system and potentially reducing the risk of certain cancers. nih.gov

Historical Context of Halocynthiaxanthin Discovery and Initial Characterization

This compound was first isolated from the sea squirt, Halocynthia roretzi, an edible marine invertebrate consumed in East Asia. mdpi.com This tunicate, also known as the sea pineapple, metabolizes fucoxanthin (B1674175) from dietary marine phytoplankton into several other carotenoids, including this compound. mdpi.comresearchgate.net Early research focused on identifying and characterizing the various carotenoids present in these organisms, leading to the discovery of this unique compound. researchgate.net Initial studies established its identity as a carotenoid and noted its presence alongside other known carotenoids like alloxanthin (B1238290) and mytiloxanthin (B1249265) in H. roretzi. mdpi.comresearchgate.net

Unique Structural Features of this compound within the Carotenoid Family

This compound possesses a chemical structure that distinguishes it from many other carotenoids. mdpi.com Its molecular formula is C40H54O4, and it has a monoisotopic mass of 598.402210. chemspider.comebi.ac.ukuni.lujst.go.jp The structure includes a keto group, an epoxy group, and a hydroxyl group, but its most notable features are the presence of an acetylenic linkage and specific end-group architectures. mdpi.com

The end groups of the this compound molecule contribute significantly to its unique identity. One end of the molecule features a 5,6-epoxy group. rsc.org This epoxide ring is a reactive site and is thought to be a precursor for the formation of other carotenoid structures through rearrangement reactions. rsc.org The other end of the molecule is a β-end group. This combination of end groups, along with the central acetylenic bond, defines the specific architecture of this compound. rsc.org

Acetylenic Linkages

Research Scope and Academic Relevance of this compound Studies

Research into this compound has expanded from simple isolation and characterization to in-depth investigations of its biological activities and potential applications. A significant area of academic interest is its potential as an anticancer agent. aacrjournals.orgpolivkalab.czmdpi.com Studies have shown that this compound can inhibit the growth of human malignant tumor cells and sensitize colon cancer cells to apoptosis (programmed cell death) induced by TRAIL (Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand). aacrjournals.orgaacrjournals.org It has also demonstrated a high suppressive effect on the generation of free radicals, highlighting its antioxidant capabilities. aacrjournals.orguts.edu.au

Furthermore, this compound has been investigated for its inhibitory effects on the reverse transcriptases of HIV-1 and HIV-2, suggesting potential as an antiviral agent. nih.gov The study of its intestinal absorption and metabolism in mammals is another active area of research, crucial for understanding its bioavailability and potential as a nutraceutical. mdpi.com The unique structure and potent bioactivities of this compound continue to make it a relevant and important subject of study in carotenoid research and natural product chemistry.

Data Tables

Table 1: Chemical Properties of this compound

PropertyValueSource(s)
Molecular FormulaC40H54O4 chemspider.comebi.ac.ukuni.lujst.go.jp
Molecular Weight598.87 g/mol ebi.ac.uk
Monoisotopic Mass598.402210 Da chemspider.comuni.lu
Key Structural FeaturesAcetylenic bond, Epoxy group, Hydroxyl group, Keto group mdpi.com

Table 2: Investigated Biological Activities of this compound

Biological ActivityFindingSource(s)
AnticancerInhibits growth of human malignant tumor cells. aacrjournals.org
Sensitizes colon cancer cells to TRAIL-induced apoptosis. aacrjournals.orgaacrjournals.orgresearchgate.net
AntioxidantShows high suppressive effect on free radical generation. aacrjournals.orguts.edu.au
AntiviralPotent inhibitor of HIV-1 and HIV-2 reverse transcriptases. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C40H54O4 B1249320 Halocynthiaxanthin

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C40H54O4

Molecular Weight

598.9 g/mol

IUPAC Name

(3E,5E,7E,9E,11E,13E,15E)-18-[(4R)-4-hydroxy-2,6,6-trimethylcyclohexen-1-yl]-1-[(1S,4S,6R)-4-hydroxy-2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-yl]-3,7,12,16-tetramethyloctadeca-3,5,7,9,11,13,15-heptaen-17-yn-2-one

InChI

InChI=1S/C40H54O4/c1-28(17-13-18-30(3)21-22-35-32(5)23-33(41)24-37(35,6)7)15-11-12-16-29(2)19-14-20-31(4)36(43)27-40-38(8,9)25-34(42)26-39(40,10)44-40/h11-20,33-34,41-42H,23-27H2,1-10H3/b12-11+,17-13+,19-14+,28-15+,29-16+,30-18+,31-20+/t33-,34+,39-,40+/m1/s1

InChI Key

CNOIXMULOQWVGR-ABUIXNMTSA-N

Isomeric SMILES

CC1=C(C(C[C@@H](C1)O)(C)C)C#C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C(=O)C[C@]23[C@](O2)(C[C@H](CC3(C)C)O)C)/C)/C

Canonical SMILES

CC1=C(C(CC(C1)O)(C)C)C#CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C(=O)CC23C(CC(CC2(O3)C)O)(C)C)C)C

Synonyms

halocynthiaxanthin

Origin of Product

United States

Natural Occurrence and Distribution of Halocynthiaxanthin in Marine Organisms

Primary Sources: Tunicates (Sea Squirts)

Tunicates, commonly known as sea squirts, are significant primary sources of halocynthiaxanthin. mdpi.com These filter-feeding marine invertebrates ingest phytoplankton rich in carotenoids and metabolize them into various other forms, including this compound. mdpi.commdpi.com

The sea squirt Halocynthia roretzi, also known as the sea pineapple, is the most well-documented source of this compound, from which the compound derives its name. mdpi.comnih.govcarotenoiddb.jp It is a key carotenoid found in this tunicate, alongside others like alloxanthin (B1238290), mytiloxanthin (B1249265), and fucoxanthinol (B3429056). mdpi.com

Research has identified several other tunicate species that contain significant amounts of this compound. koreascience.kr A comparative study of carotenoids in various tunicates revealed its presence across different genera and species. The proportion of this compound relative to total carotenoids varies among these species, highlighting specific metabolic tendencies. For instance, in H. roretzi, this compound can constitute up to 26.3% of the total carotenoids. koreascience.kr

Tunicate SpeciesThis compound (% of Total Carotenoids)
Halocynthia roretzi9.7 - 26.3%
Halocynthia aurantium9.7 - 26.3%
Styela plicata (LESUEUR)9.7 - 26.3%
Styela clava (HERDMAN)9.7 - 26.3%
Halocynthia hilgendorfi f. retteri14.8%
Halocynthia hilgendorfi f. igaboya15.2%
Data sourced from a comparative study on carotenoid composition in tunicates. koreascience.kr

Carotenoid accumulation, including that of this compound, displays tissue-specific patterns in tunicates. Studies have compared the carotenoid content between the muscle and the tunic (the tough outer covering) of these animals. In most tunicate species investigated, with the notable exceptions of Halocynthia aurantium and Halocynthia roretzi, the total carotenoid content was found to be higher in the muscle tissue than in the tunic. koreascience.kr However, the qualitative composition of the carotenoids, including the presence of this compound, was generally similar in both tissues for any given species. koreascience.kr Other research has focused on specific tissues for extraction; for example, lipids containing this compound have been extracted from the entire body of H. roretzi, while other novel carotenoids have been isolated specifically from its tunic. mdpi.comspandidos-publications.com

Genera and Species Identified as Rich Sources (e.g., Halocynthia roretzi)

Secondary Accumulation in Filter-Feeding Bivalves

This compound is not exclusive to tunicates; it is also found in various filter-feeding bivalve mollusks. mdpi.com Like tunicates, these organisms acquire carotenoids from their diet of microalgae and subsequently modify them. mdpi.comimarcs.orgsi.edu

Fucoxanthin (B1674175) and its metabolites, including fucoxanthinol and this compound, are widely distributed in oysters and clams. mdpi.com These bivalves serve as secondary accumulators, incorporating the compound into their tissues after metabolizing dietary precursors. mdpi.comresearchgate.net Several species of Corbicula clams, such as Corbicula japonica and Corbicula sandai, have also been identified as containing this compound. carotenoiddb.jp

Detailed analysis of the carotenoid profile in specific bivalve species has provided quantitative data on this compound content. In the bivalve mollusk Abra segmentum, this compound is a dominant carotenoid. researchgate.netresearchgate.net Notably, studies have identified both the trans and cis isomers of the compound within this species. researchgate.net This isomeric distribution is significant as different isomers can have distinct properties and stabilities.

Carotenoid Isomer% of Total Carotenoids in Abra segmentum
trans-Halocynthiaxanthin9.3%
cis-Halocynthiaxanthin7.6%
Data from a study on the carotenoid composition of Abra segmentum. researchgate.net

Identification in Oysters and Clams

Dietary Origin and Trophic Transfer Mechanisms

The presence of this compound in marine animals is a direct consequence of their diet and metabolic capabilities, illustrating a clear trophic transfer mechanism. Heterotrophic marine organisms, unable to synthesize carotenoids de novo, accumulate these pigments from the food they consume. mdpi.comnih.gov

This compound is understood to be a metabolic product of fucoxanthin, one of the most abundant carotenoids in the marine environment, particularly in microalgae such as diatoms and brown seaweeds. mdpi.comresearchgate.netcapes.gov.br Filter-feeders like tunicates and bivalves consume these fucoxanthin-rich phytoplankton. mdpi.com Within these animals, fucoxanthin undergoes a series of metabolic transformations. The proposed pathway suggests that dietary fucoxanthin is first metabolized into fucoxanthinol, which is then further converted into this compound. mdpi.comresearchgate.net This metabolic conversion explains the widespread occurrence of this compound in filter-feeding organisms that share a common dietary foundation of marine microalgae. mdpi.com

Role of Phytoplankton (Diatoms) as Precursors

This compound is not synthesized de novo by marine animals. Instead, its journey begins with phytoplankton, particularly diatoms, which are a major group of algae and among the most common types of phytoplankton. scribd.compressbooks.pubnih.gov Diatoms are primary producers in the marine food web, harnessing sunlight through photosynthesis. pressbooks.pubnih.gov They synthesize precursor carotenoids, such as fucoxanthin and diatoxanthin. scribd.comnih.gov

These precursor compounds are then metabolized by other organisms that consume the diatoms. For instance, fucoxanthin can be metabolized into this compound. mdpi.comresearchgate.netrjraap.com This metabolic conversion highlights the crucial role of diatoms as the foundational producers of the chemical building blocks that are later transformed into this compound by other marine life. The process underscores the intricate biochemical interactions that define marine ecosystems.

Accumulation Pathways in Heterotrophic Marine Fauna

The accumulation of this compound in heterotrophic marine fauna, or animals that cannot produce their own food, occurs through the food chain. nih.govbohrium.com These animals consume organisms that have either directly grazed on diatoms or have consumed other organisms that have. This dietary intake is the primary mechanism by which this compound becomes distributed throughout various marine species. nih.gov

A prominent example of an organism that accumulates this compound is the sea squirt, Halocynthia roretzi. mdpi.comresearchgate.net This tunicate, a filter-feeder, consumes phytoplankton and other small organic particles from the water, leading to the accumulation of various carotenoids. Research has shown that the tunic (the outer covering) of H. roretzi contains a significant amount of this compound. researchgate.netnih.gov In one study, this compound accounted for 15.5% of the major carotenoids in the outer shell of this ascidian. nih.gov

The accumulation is not limited to tunicates. Bivalves, such as mussels and clams, also accumulate this compound by metabolizing dietary carotenoids from microalgae. nih.govmdpi.com For example, the bivalve mollusk Abra segmentum has been found to accumulate both trans- and cis-isomers of this compound through the metabolic transformation of fucoxanthin. rjraap.com This indicates that the metabolic pathway from fucoxanthin to this compound is not unique to tunicates and is present in other marine invertebrates as well. researchgate.netrjraap.com

The following table summarizes the occurrence and concentration of this compound and its precursors in selected marine organisms:

Organism GroupSpecific SpeciesPrecursor CarotenoidsThis compound PresencePercentage of Total Carotenoids (in specific tissues)
Phytoplankton DiatomsFucoxanthin, DiatoxanthinMetabolized by consumersNot Applicable
Tunicates Halocynthia roretziAlloxanthin, DiatoxanthinPresent15.5% in outer shell nih.gov
Botryllus schlosseriAlloxanthin, Astaxanthin (B1665798)Present20.8% marine-research.ru
Bivalves Abra segmentumFucoxanthin, DiatoxanthinPresent9.3% (trans), 7.6% (cis) rjraap.com

The data clearly illustrates the flow of these carotenoids through different trophic levels. Diatoms produce the initial precursors, which are then consumed and transformed by filter-feeders and other invertebrates. The varying percentages of this compound in different species and even in different tissues of the same organism highlight the diverse metabolic capabilities and dietary habits within the marine ecosystem.

Biosynthesis and Metabolic Transformations of Halocynthiaxanthin

Fucoxanthin (B1674175) as a Precursor Molecule

The biosynthetic origin of halocynthiaxanthin is not a de novo synthesis within the animals that contain it but rather a metabolic conversion of fucoxanthin, a carotenoid abundantly available in their diet of microalgae like diatoms. nih.govresearchgate.net Marine animals, including tunicates and bivalves, accumulate dietary fucoxanthin and modify it through a series of enzymatic reactions to produce a variety of metabolites, including this compound. nih.govmdpi.com

The initial and critical step in the transformation of fucoxanthin is its hydrolysis to fucoxanthinol (B3429056). In mammals, when dietary fucoxanthin is ingested, it undergoes deacetylation in the gastrointestinal tract. researchgate.netimedpub.com This reaction is catalyzed by digestive enzymes such as lipase (B570770) and cholesterol esterase, which remove the acetyl group from the fucoxanthin molecule. frontiersin.org The resulting product, fucoxanthinol, is the primary metabolite that is absorbed by the intestinal cells and enters the bloodstream. imedpub.comfrontiersin.org This enzymatic conversion is a prerequisite for the subsequent formation of other fucoxanthin derivatives. researchgate.net

Following its formation, fucoxanthinol serves as the direct precursor to this compound in certain marine invertebrates. researchgate.net this compound is recognized as an acetylenic analog of fucoxanthinol. nih.gov This transformation occurs in organisms such as the sea squirt (Halocynthia roretzi) and various bivalves (clams and oysters), which are filter feeders that consume fucoxanthin-rich phytoplankton. nih.govresearchgate.netisnff-jfb.com The metabolic conversion involves enzymatic reactions such as isomerization and dehydrogenation. researchgate.net This specific pathway highlights a key metabolic capability within these marine animals to modify dietary carotenoids into structurally unique compounds. nih.govnih.gov

Metabolic Step Precursor Product Key Enzymes/Process Organism Type
Step 1 FucoxanthinFucoxanthinolEnzymatic Hydrolysis (Deacetylation) by lipase, cholesterol esteraseMammals, Marine Invertebrates
Step 2 FucoxanthinolThis compoundMetabolic Conversion (e.g., dehydrogenation, isomerization)Marine Invertebrates (e.g., Tunicates, Bivalves)

Enzymatic Hydrolysis to Fucoxanthinol

Isomeric Interconversions of this compound

Like many carotenoids with extended polyene chains, this compound can exist in different geometric forms, known as cis/trans (or E/Z) isomers. The spatial arrangement of these isomers can influence their physical properties and biological activities.

The most thermodynamically stable form of most carotenoids is the all-trans isomer. mdpi.commdpi.com However, cis-isomers, such as 9'-cis and 13'-cis this compound, are also found. mdpi.com Studies involving the oral administration of a this compound fraction, which was predominantly composed of the all-trans form, to mice showed that both all-trans and cis isomers were detected in the plasma, liver, and small intestine. mdpi.com This indicates that the formation of cis-isomers occurs within the biological system, either during or after intestinal absorption. mdpi.com While the all-trans isomer is generally more stable, the conversion to cis forms is a documented phenomenon under the influence of factors like heat and light. mdpi.com

The ratio of all-trans to cis isomers of this compound is significantly influenced by biological processing. mdpi.com Research has shown that after ingestion of all-trans-halocynthiaxanthin, the proportion of cis-isomers, particularly the 9'-cis isomer, increases markedly in the plasma and liver over time. mdpi.com In contrast, the all-trans isomer remains the major form in the small intestine for several hours post-ingestion. mdpi.com This suggests that isomerization may occur after absorption or that cis-isomers are selectively absorbed or retained in the bloodstream and liver. nih.govmdpi.com While environmental factors such as light and temperature are known to induce isomerization from the trans to the cis form in carotenoids, the observed changes in living organisms point to specific metabolic or physiological factors governing the isomer ratio. mdpi.comnih.gov

Tissue Time Post-Ingestion Predominant Isomer(s) Key Finding
Small Intestine 1-3 hoursAll-transThe original dietary isomer form is maintained.
Plasma 3-6 hours9'-cis isomer ratio increases significantlySuggests isomerization after absorption or selective uptake.
Liver 3-6 hours9'-cis isomer ratio increases to >50%Indicates accumulation and potential conversion of isomers in the liver.

Data derived from a study on mice orally administered a this compound-rich fraction. mdpi.com

All-trans and cis-Isomer Formation and Stability

Biotransformation and Derivatization in Marine Organisms

This compound itself can be a substrate for further metabolic modifications in marine animals, leading to the creation of other carotenoid derivatives. These biotransformations expand the diversity of carotenoids found in marine food webs. For instance, this compound is a precursor to crassostreaxanthin B, a carotenoid found in oysters like Crassostrea gigas. nih.gov This conversion has been demonstrated through bio-mimetic chemical reactions. nih.govresearchgate.net Furthermore, in the sea squirt Halocynthia roretzi, this compound is found along with mytiloxanthinone, which is an oxidative metabolite of mytiloxanthin (B1249265), another derivative in the fucoxanthin metabolic pathway. nih.govresearchgate.net These transformations underscore the complex metabolic pathways that exist in marine invertebrates for processing dietary carotenoids. nih.govresearchgate.net

Metabolic Routes Leading to Related Carotenoids (e.g., Crassostreaxanthin B)

In marine bivalves like oysters and clams, fucoxanthin and its metabolite fucoxanthinol are widely distributed and serve as precursors to this compound. nih.govsemanticscholar.org Fucoxanthinol is metabolized into this compound in these organisms. semanticscholar.orgmdpi.com

Further metabolic transformations can occur. For instance, it has been proposed and supported by bio-mimetic chemical reactions that crassostreaxanthin B can be formed from this compound. nih.govnih.gov This conversion involves the opening of the C-6-oxygen bond of the epoxide ring in a 5,6-epoxy carotenoid precursor, followed by the migration of the methyl group at the C-1 position. nih.gov Crassostreaxanthin A and B, along with their acetates, are found widely in marine bivalves. nih.govresearchgate.net The investigation of clams such as Ruditapes philippinarum and Meretrix petechialis has revealed the presence of this compound and its 3'-acetate, alongside crassostreaxanthin A and B and their acetates, suggesting a shared metabolic pathway originating from fucoxanthin. acs.org

A proposed metabolic pathway in bivalves, starting from the dietary carotenoid fucoxanthin, is detailed below:

Precursor CarotenoidMetabolic IntermediateResulting Carotenoid
FucoxanthinFucoxanthinolThis compound
This compound-Crassostreaxanthin B

Elucidation of Enzymatic Reactions in Marine Biota

The metabolic conversions of carotenoids in marine animals are primarily enzymatic. mdpi.comsemanticscholar.org These reactions include the hydrolysis of acetyl groups and the conversion of an allenic bond to an acetylenic bond. nih.gov While the specific enzymes responsible for the conversion of fucoxanthinol to this compound in marine invertebrates have not been fully characterized, the process is understood to be an enzymatic transformation. semanticscholar.org The conversion of fucoxanthin to fucoxanthinol, a precursor to this compound, is known to be facilitated by enzymes like lipase and esterase in the digestive tracts of marine animals. mdpi.com These enzymatic processes are crucial for the diverse array of carotenoids found in marine ecosystems. mdpi.com

Mammalian Metabolism of Dietary this compound

The fate of dietary this compound in mammals has been a subject of investigation to understand its bioavailability and potential physiological effects.

Intestinal Absorption Mechanisms in Model Systems

Studies using mouse models have been instrumental in evaluating the intestinal absorption of this compound. nih.govresearchgate.net When a this compound-rich fraction from the sea squirt Halocynthia roretzi was orally administered to mice, this compound isomers were detected in the plasma, indicating its absorption from the small intestine. nih.govresearchgate.net The absorption of carotenoids is generally considered to occur via simple diffusion, but facilitated diffusion mechanisms may also play a role in the selective uptake of certain carotenoids. mdpi.comresearchgate.net The exact transporters involved in this compound absorption are yet to be fully elucidated.

Distribution and Isomerization in Mammalian Tissues (e.g., Plasma, Liver, Small Intestine)

Following oral administration in mice, this compound is distributed to various tissues. nih.gov It has been quantified in the plasma, liver, and small intestine. nih.govresearchgate.net An interesting finding is the differential distribution of its isomers. The administered fraction primarily contained the all-trans form of this compound with smaller amounts of cis isomers. nih.gov However, in the plasma and liver of the mice, cis isomers were found to be more abundant than the all-trans isomer. nih.govresearchgate.net Conversely, the all-trans isomer was the predominant form detected in the small intestine. nih.govresearchgate.net This suggests that dietary all-trans-halocynthiaxanthin may be isomerized to its cis forms after being absorbed through the intestine. nih.gov The higher bioavailability of cis-isomers of other carotenoids, like lycopene, has been previously reported, and a similar mechanism may apply to this compound. researchgate.net

Distribution of this compound Isomers in Mouse Tissues

Tissue Predominant Isomer(s)
Small Intestine all-trans
Plasma cis

Identification of Potential Metabolic Products and Pathways

The metabolism of xanthophylls, the class of carotenoids to which this compound belongs, in mammals can involve enzymatic oxidation of the secondary hydroxyl group, leading to the formation of keto-carotenoids. mdpi.comresearchgate.net While specific metabolic products of this compound in mammals have not been definitively identified, the general pathways of xanthophyll metabolism provide a framework for potential transformations. mdpi.com The cleavage of the carbon skeleton by the enzyme BCO2 is another major metabolic route for xanthophylls in mammals, although the resulting smaller molecules have not yet been detected in animal tissues. mdpi.comresearchgate.net Further research is needed to isolate and identify the specific metabolites of this compound in mammalian systems to fully understand its metabolic fate and the biological activities of its potential derivatives.

Advanced Structural Elucidation and Analytical Methodologies for Halocynthiaxanthin

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the structural elucidation of carotenoids like halocynthiaxanthin. By analyzing the interaction of the molecule with electromagnetic radiation, researchers can deduce its atomic composition, bonding arrangement, and three-dimensional shape.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise three-dimensional structure and stereochemistry of this compound. magritek.comlibretexts.org By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the connectivity of atoms and their spatial relationships. libretexts.org

Detailed research findings from ¹H-NMR and ¹³C-NMR experiments, including COSY, NOESY, HSQC, and HMBC, have been crucial in assigning the signals of this compound. nih.gov These experiments reveal that this compound possesses two end groups and a polyene chain with nine conjugated double bonds. nih.gov One of these is a 3-hydroxy-4-keto-β-end group. nih.gov The specific splitting patterns and coupling constants observed in the NMR spectra are critical for identifying stereoisomers, as different configurations result in distinguishable signals. magritek.com For instance, the coupling constants of unsaturated alkenes can differentiate between trans and cis isomers. magritek.com Computational prediction of NMR data is also increasingly used to assist in the assignment of complex structures and to resolve ambiguities, especially in stereochemical assignments. frontiersin.orgresearchgate.net

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for this compound (Note: Specific values can vary based on the solvent and instrument used. The following is a generalized representation based on typical carotenoid structures.)

Atom Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
C-3~4.32~69.19
C-4-~200.42
C-4'-~207.79
Polyene Chain5.90 - 6.80125.0 - 145.0
Methyl Groups1.10 - 2.1012.0 - 30.0

This table is for illustrative purposes and actual experimental values should be consulted for precise assignments.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound, as well as to gain insights into its structure through fragmentation patterns. wikipedia.org In MS, molecules are ionized and then separated based on their mass-to-charge ratio (m/z). wikipedia.org

High-resolution mass spectrometry provides a highly accurate mass measurement, which allows for the determination of the molecular formula. zu.edu.pk The fragmentation of the molecular ion provides a "fingerprint" that is characteristic of the compound's structure. wikipedia.org The dissociation of the energetically unstable molecular ions reveals information about the different structural components of the molecule. wikipedia.org For carotenoids like this compound, common fragmentation patterns involve the loss of water, toluene, and other neutral fragments from the polyene chain. Analysis of these fragments helps to confirm the structure of the end groups and the polyene chain. Tandem mass spectrometry (MS/MS) experiments, where fragment ions are further fragmented, can provide even more detailed structural information. wikipedia.org

UV-Visible Spectroscopy for Chromophore Analysis

UV-Visible spectroscopy is a fundamental technique for analyzing the chromophore of this compound. msu.edu The chromophore is the part of the molecule responsible for its color, which in carotenoids is the long system of conjugated double bonds. msu.eduvscht.cz This technique measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. msu.edu

The UV-Vis spectrum of this compound exhibits characteristic absorption maxima (λmax) in the visible region, which is a direct consequence of its extended polyene system. msu.edu The position of these maxima provides information about the length of the conjugated system; a longer conjugated system results in a shift of the absorption maxima to longer wavelengths (a bathochromic or red shift). msu.eduvscht.cz The fine structure of the spectrum, often appearing as three distinct peaks, is also characteristic of all-trans carotenoids. The presence of carbonyl groups in conjugation with the polyene chain, as found in this compound, also influences the position of the absorption maxima. By applying the Beer-Lambert Law, UV-Vis spectroscopy can also be used for the quantitative determination of this compound concentration in a sample. libretexts.org

Table 2: Typical UV-Visible Absorption Maxima for this compound in Different Solvents

SolventAbsorption Maxima (λmax) in nm
Hexane~460, 485, 518
Ethanol~462, 488, 520
Acetone (B3395972)~464, 490, 522

Note: The exact wavelengths can vary slightly depending on the specific solvent and the purity of the sample.

Circular Dichroism (CD) Spectroscopy for Chiral Information

Circular Dichroism (CD) spectroscopy is a crucial technique for obtaining information about the chirality, or three-dimensional stereochemistry, of this compound. slideshare.net Chiral molecules absorb left- and right-handed circularly polarized light differently. slideshare.netnih.gov CD spectroscopy measures this difference in absorption, providing a spectrum that is characteristic of the molecule's absolute configuration. nih.gov

The CD spectrum of a carotenoid is influenced by the chirality of its end groups. The shape and sign (positive or negative) of the CD curve can be used to determine the absolute configuration of the stereocenters in the molecule. This is particularly important for distinguishing between different stereoisomers of this compound that may have similar UV-Vis and mass spectra. The CD spectrum serves as a unique "fingerprint" for a specific enantiomer or diastereomer. mit.edu The data obtained from CD spectroscopy is often compared with that of known carotenoids or with theoretical calculations to assign the absolute configuration.

Chromatographic Separation and Purification Protocols

The isolation and purification of this compound from natural sources or synthetic mixtures require efficient separation techniques. Chromatography is the primary method used for this purpose, allowing for the separation of individual compounds from a complex mixture based on their differential interactions with a stationary and a mobile phase.

High-Performance Liquid Chromatography (HPLC) for Isolation and Quantification

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the isolation, purification, and quantification of this compound. dntb.gov.uaosu.edu HPLC offers high resolution and sensitivity, making it ideal for separating complex mixtures of carotenoids, which often have very similar structures and polarities. osu.edu

In the analysis of this compound, reversed-phase HPLC is commonly employed, where a nonpolar stationary phase (like C18) is used with a polar mobile phase. The composition of the mobile phase, often a gradient of solvents like methanol, acetonitrile, and water, is carefully optimized to achieve the best separation of this compound from other carotenoids and pigments. ekb.eg A photodiode array (PDA) detector is frequently used in conjunction with HPLC, which allows for the simultaneous monitoring of the absorbance at multiple wavelengths. osu.eduekb.eg This is particularly useful for identifying carotenoids based on their characteristic UV-Vis spectra as they elute from the column. ekb.eg For preparative HPLC, the goal is to isolate and purify larger quantities of the target compound for further studies, whereas analytical HPLC focuses on identification and quantification. osu.edu The retention time of this compound in the HPLC system, along with its spectral data from the PDA detector, allows for its precise quantification in various samples. dntb.gov.ua

Preparative Chromatography for Scale-Up Purification

The isolation and purification of this compound from its natural sources, primarily the sea squirt Halocynthia roretzi, necessitates multi-step chromatographic processes designed for scalability and high purity. mdpi.commdpi.com The initial step typically involves the extraction of the compound from the raw material using a solvent like acetone. mdpi.commdpi.com Following extraction, the crude extract is often partitioned between a non-polar solvent system (such as n-hexane-ether) and an aqueous solution to remove highly polar impurities. mdpi.com

The core of the purification process relies on column chromatography. Silica (B1680970) gel is commonly used as the stationary phase for the initial chromatographic separation. mdpi.commdpi.com Fractions are eluted using a gradient of solvents, for instance, increasing the polarity with acetone or ether in hexane. mdpi.commdpi.com The fraction containing this compound is then collected for further refinement.

For achieving high purity suitable for analytical and biological studies, preparative High-Performance Liquid Chromatography (HPLC) is the method of choice. mdpi.com This step often utilizes an Octadecyl-silylated (ODS) silica gel column, a type of reversed-phase chromatography. mdpi.commdpi.com A specific mobile phase, such as a mixture of chloroform (B151607) and acetonitrile, is used to elute the compound, yielding this compound of high purity. mdpi.com The identity and purity of the final product are confirmed using spectroscopic methods like ¹H-NMR and Electrospray Ionization Mass Spectrometry (ESI-MS). mdpi.com

Table 1: Preparative Chromatography Methods for this compound Purification

StepTechniqueStationary PhaseMobile Phase / EluentPurposeReference
1 Solvent Partitioning-n-hexane-ether (7:3, v/v) and aqueous NaClInitial separation of lipids and polar impurities mdpi.com
2 Column ChromatographySilica GelAcetone in hexane; or increasing Ether in hexaneFractionation of crude extract mdpi.commdpi.com
3 Preparative HPLCODS (Reversed-Phase)CHCl₃:CH₃CN (1:9, v/v); or MethanolFinal purification to high purity mdpi.commdpi.com

Semi-synthetic and Total Synthetic Strategies for Structure Confirmation

The unambiguous determination of a complex natural product's structure often requires its total synthesis. Synthetic chemistry provides the ultimate proof of structure and also allows for the creation of analogues for further study.

The first total synthesis of optically active this compound was a significant achievement in carotenoid chemistry. rsc.org The synthetic strategy was designed to construct the complex polyene chain and correctly install the specific functional groups and stereocenters found in the natural molecule.

A key disconnection approach involved a Wittig reaction to couple two major fragments of the molecule. The synthesis pathway successfully utilized an 8-oxoapocarotenal as a key intermediate. This aldehyde fragment was coupled with an acetylenic Wittig salt (phosphonium salt). The Wittig reaction between these two components afforded an isomeric mixture of the condensed products, which formed the complete carbon skeleton of this compound. The spectral data of the final synthetic compound were shown to be in good agreement with those of the natural specimen, thus confirming its structure.

Table 2: Key Reactants in the Total Synthesis of this compound

Reactant TypeSpecific Compound Name/ClassRole in SynthesisReference
Key Intermediate 8-oxoapocarotenalC₂₅ aldehyde fragment
Key Reagent Acetylenic Wittig saltC₁₅ phosphonium (B103445) salt fragment
Reaction Type Wittig ReactionCarbon-carbon bond formation to create the polyene backbone

Biomimetic synthesis seeks to replicate the proposed biosynthetic pathways of natural products in the laboratory. For marine carotenoids, there is significant interest in how their unique structural features are formed in nature. This compound, which contains a 5,6-epoxide end group, is considered a key metabolic precursor to other carotenoids like mytiloxanthin (B1249265) and crassostreaxanthin B. nih.gov

It is hypothesized that the cyclopentyl end group of mytiloxanthin is formed in nature from the 5,6-epoxy group of a precursor like this compound through a pinacolic-type rearrangement. Similarly, the novel tetrasubstituted olefinic end group of crassostreaxanthin B is thought to arise from the same epoxide via the opening of the C-6-oxygen bond and subsequent methyl group migration. nih.gov

Laboratory studies have supported these proposed metabolic pathways. Treatment of model compounds possessing the 5,6-epoxy carotenoid structure with Lewis acids has been shown to yield products with the characteristic cyclopentyl ketone and acyclic tetrasubstituted olefinic methyl ketone structures found in mytiloxanthin and crassostreaxanthin B, respectively. nih.gov These experiments provide strong evidence for the role of this compound as an intermediate in a plausible biosynthetic cascade and demonstrate a biomimetic approach to synthesizing related complex carotenoids.

The validation of an analytical procedure is essential to demonstrate its suitability for its intended purpose, ensuring reliability, accuracy, and precision. europa.eu A cornerstone of this validation process is the use of well-characterized reference standards. europa.eucore.ac.uk

Once the total synthesis of this compound is achieved, the resulting material serves as a synthetic standard. Its identity and purity are rigorously confirmed by comparing its spectral and physical properties (e.g., NMR, MS, UV-Vis, CD spectra) with those of the natural, purified compound.

This synthetic standard is invaluable for the validation of analytical methods such as HPLC. mdpi.comeuropa.eu For instance, it can be used to:

Confirm Specificity: By demonstrating that the analytical method can distinguish this compound from other related compounds and impurities. europa.eu

Establish a Calibration Curve: A series of dilutions of the pure standard are analyzed to create a calibration curve, which is then used to accurately quantify the amount of this compound in unknown samples. mdpi.com

Determine Accuracy and Precision: Known amounts of the synthetic standard can be added to sample matrices to assess the recovery and reproducibility of the analytical method. europa.eu

The availability of a synthetic standard, therefore, underpins the ability to generate reliable and quantifiable data in studies involving this compound.

Molecular Mechanisms of Halocynthiaxanthin Bioactivity

Cellular Apoptosis Induction Pathways

Apoptosis, or programmed cell death, is a crucial process for removing unwanted or damaged cells from the body. Halocynthiaxanthin has been shown to induce apoptosis in various cancer cell lines through several interconnected molecular pathways.

Effects on Cancer Cell Lines (e.g., HL-60, MCF-7, Caco-2, GOTO)

Research has demonstrated that this compound and its precursor, fucoxanthin (B1674175), exhibit significant anti-proliferative and apoptosis-inducing effects on a range of human cancer cell lines. nih.gov Studies have specifically highlighted these effects in human promyelocytic leukemia (HL-60), breast cancer (MCF-7), and colon cancer (Caco-2) cells. nih.govisnff-jfb.com The inhibitory effects of this compound on the growth of these cancer cells were found to be both dose- and time-dependent. isnff-jfb.com

Notably, the anti-proliferative and apoptosis-inducing capabilities of this compound and another fucoxanthin metabolite, fucoxanthinol (B3429056), are significantly greater than those of fucoxanthin itself. nih.gov This enhanced activity is potentially linked to the presence of a hydroxyl group in this compound and fucoxanthinol. nih.gov Furthermore, this compound has shown a more potent inhibitory effect on the growth of human neuroblastoma GOTO cells compared to fucoxanthin. nih.gov

In colon cancer DLD-1 cells, this compound has been observed to sensitize the cells to apoptosis induced by tumor necrosis factor–related apoptosis-inducing ligand (TRAIL). aacrjournals.orgnih.gov While either agent alone had a slight effect, their combination drastically induced apoptosis, characterized by nuclear condensation and cleavage of poly(ADP-ribose) polymerase (PARP). aacrjournals.orgnih.gov This synergistic effect suggests that this compound facilitates the TRAIL signaling pathway. aacrjournals.orgnih.gov

Table 1: Effects of this compound on Various Cancer Cell Lines

Cancer Cell Line Cell Type Observed Effects References
HL-60 Human Promyelocytic Leukemia Induction of apoptosis, dose- and time-dependent growth inhibition. nih.govisnff-jfb.com nih.gov, isnff-jfb.com
MCF-7 Human Breast Cancer Induction of apoptosis. nih.govisnff-jfb.com nih.gov, isnff-jfb.com
Caco-2 Human Colon Cancer Induction of apoptosis. nih.govisnff-jfb.com nih.gov, isnff-jfb.com
GOTO Human Neuroblastoma Potent growth inhibition. nih.gov nih.gov
DLD-1 Human Colon Cancer Sensitization to TRAIL-induced apoptosis. aacrjournals.orgnih.gov aacrjournals.org, nih.gov

Modulation of Apoptosis-Related Proteins (e.g., Bcl-2 down-regulation)

A key mechanism by which this compound induces apoptosis is through the modulation of apoptosis-related proteins, particularly the down-regulation of the B-cell lymphoma 2 (Bcl-2) protein. isnff-jfb.com Bcl-2 is an anti-apoptotic protein that prevents cell death. biomolther.orgplos.org By suppressing the expression of Bcl-2, this compound promotes the apoptotic process in cancer cells. isnff-jfb.com This down-regulation of Bcl-2 has been identified as a contributing factor to the apoptosis induced by this compound in HL-60, MCF-7, and Caco-2 cancer cells. isnff-jfb.com

The Bcl-2 family of proteins includes both anti-apoptotic members like Bcl-2 and pro-apoptotic members like Bax and Bak. biomolther.orgplos.org The balance between these opposing factions within the cell determines its fate. The ability of fucoxanthin and its metabolites to decrease the expression of anti-apoptotic proteins like Bcl-2 shifts this balance in favor of apoptosis. mdpi.com

Activation of Caspase Cascades and DNA Fragmentation (in context of fucoxanthin metabolites)

Fucoxanthin and its metabolites, including fucoxanthinol, have been shown to induce apoptosis through the activation of caspase cascades. mdpi.com Caspases are a family of protease enzymes that play an essential role in the execution phase of apoptosis. The activation of these enzymes leads to the cleavage of various cellular substrates, ultimately resulting in the dismantling of the cell.

Studies on fucoxanthin have demonstrated the cleavage and activation of caspases-3, -8, and -9. mdpi.com The process often involves the release of cytochrome c from the mitochondria, which then activates caspase-9, a key initiator caspase. mdpi.com Activated caspase-9, in turn, activates executioner caspases like caspase-3. mdpi.com This cascade of events leads to characteristic features of apoptosis, including DNA fragmentation. mdpi.comnih.gov Fucoxanthin treatment has been observed to cause DNA fragmentation and the formation of a DNA ladder, which are hallmarks of apoptosis, in HL-60 cells. mdpi.com This DNA fragmentation is partially inhibited by caspase inhibitors, confirming the role of the caspase cascade. nih.gov

Involvement in Cell Cycle Arrest Mechanisms (in context of fucoxanthin metabolites)

In addition to inducing apoptosis, fucoxanthin and its metabolites can also cause cell cycle arrest, preventing cancer cells from proliferating. Fucoxanthin has been shown to induce cell cycle arrest at the G0/G1 phase in several cancer cell lines, including colon carcinoma and adult T-cell leukemia cells. sci-hub.senih.gov

This cell cycle arrest is often mediated by the modulation of key regulatory proteins. For instance, fucoxanthin can inhibit the phosphorylation of the retinoblastoma protein (pRb) and increase the expression of the cyclin-dependent kinase (CDK) inhibitor p21WAF1/Cip1. nih.gov In adult T-cell leukemia cells, fucoxanthin and fucoxanthinol were found to reduce the expression of cyclins D1 and D2, as well as CDK4 and CDK6, while inducing the expression of GADD45α, a protein involved in cell cycle control and DNA repair. mdpi.comsci-hub.se The ability of fucoxanthin to arrest the cell cycle at the G1 phase has been linked to its antitumorigenic activity. nih.gov

Antiviral Properties and Enzyme Inhibition

Beyond its anti-cancer effects, this compound has also demonstrated notable antiviral properties, specifically through the inhibition of a key viral enzyme.

Inhibition of HIV Reverse Transcriptase Activity (RNA-dependent DNA polymerase)

This compound has been identified as a potent inhibitor of the reverse transcriptases (RTs) of both human immunodeficiency virus type 1 (HIV-1) and type 2 (HIV-2). nih.gov Reverse transcriptase is a crucial enzyme for retroviruses like HIV, as it transcribes the viral RNA genome into DNA, which is then integrated into the host cell's genome.

Specifically, this compound strongly inhibits the RNA-dependent DNA polymerase activity of HIV RT, with 50% inhibition achieved at a concentration of 5-7 microM. nih.gov In contrast, the DNA-dependent DNA polymerase function of the enzyme is significantly less sensitive to inhibition by this carotenoid. nih.gov Furthermore, the ribonuclease H activity associated with HIV RTs is largely unaffected by this compound. nih.gov This selective inhibition of the RNA-dependent DNA polymerase activity, a function unique to the virus and not significantly present in uninfected host cells, makes this compound a promising candidate for the development of new and specific anti-HIV drugs. nih.gov

Dose-Dependent Inhibitory Effects

Research has demonstrated that this compound exerts significant inhibitory effects on the proliferation of various cancer cell lines in a manner dependent on both dose and duration of exposure. nih.govcapes.gov.br Studies focusing on human promyelocytic leukemia (HL-60) cells have been particularly revealing. In one key study, treatment with this compound led to a dose- and time-dependent inhibition of HL-60 cell growth. nih.gov Specifically, after a 48-hour incubation period, a concentration of 12.5 µM this compound reduced the viability of HL-60 cells to just 12.1% compared to the untreated control group. nih.govresearchgate.net

Further investigations have corroborated these findings, showing a complete inhibition of HL-60 cell growth (0% viability) after 72 hours of incubation with this compound. mdpi.com The compound also demonstrated efficacy against other cancer cell types, though the sensitivity varied. For instance, in the same study, it reduced the viability of MCF-7 human breast cancer cells to 70% under similar conditions. mdpi.com These findings underscore that the antiproliferative capacity of this compound is directly correlated with its concentration.

Cell LineConcentration (µM)Incubation Time (hours)% Cell Viability (Compared to Control)Reference
HL-60 (Human Leukemia)12.54812.1% nih.gov, capes.gov.br
HL-60 (Human Leukemia)Not specified720% mdpi.com
MCF-7 (Human Breast Cancer)Not specified7270% mdpi.com
Caco-2 (Human Colon Cancer)12.548Apoptosis induced nih.gov

Interactions with Cellular Signaling Pathways

While direct studies on this compound's effect on pro-inflammatory cytokines are limited, research on related acetylenic carotenoids isolated from the same source, the sea squirt Halocynthia roretzi, provides significant context. Acetylenic carotenoids from this marine organism have been reported to reduce the production of pro-inflammatory cytokines induced by lipopolysaccharides (LPS). researchgate.net For example, the related acetylenic carotenoids alloxanthin (B1238290) and diatoxanthin, also found in H. roretzi, significantly suppressed the expression of pro-inflammatory cytokines in RAW264.7 macrophage-like cells. isnff-jfb.com The suppressive effects of these compounds were noted to be more remarkable than those of non-acetylenic carotenoids like β-carotene and zeaxanthin (B1683548). isnff-jfb.com

The unique 7,8-acetylenic bond, a structural feature shared by this compound, is thought to be important for this inhibitory activity on LPS-induced cytokine expression. nih.govresearchgate.net This suggests that this compound likely shares this anti-inflammatory potential, acting on signaling pathways that regulate the expression of key mediators of inflammation. Further reports indicate that carotenoids from sea squirts can also repress the generation of nitric oxide, another important molecule in the inflammatory cascade. jmb.or.kr

Carotenoids, as a class of compounds, are recognized for their ability to modulate lipid peroxidation, a key process in cellular damage initiated by oxidative stress. The primary mechanism involves the interruption of the free-radical chain reactions that propagate lipid peroxidation. rsc.org Carotenoids can scavenge chain-propagating peroxyl radicals by adding the radical to their conjugated polyene system. mdpi.com This action forms a resonance-stabilized carbon-centered carotenoid radical, which is less reactive than the initial peroxyl radical. mdpi.com This effectively diverts the damaging lipid chain reaction, protecting cellular membranes from oxidative degradation. mdpi.com

The antioxidant action of carotenoids against peroxyl radicals can occur through several mechanisms, including electron transfer, hydrogen abstraction, and radical addition to the polyene chain. mdpi.com The specific mechanism and efficacy can be influenced by the carotenoid's structure and its interaction with the membrane environment. mdpi.comacs.org It is important to note that under certain conditions, such as high oxygen partial pressure, some carotenoids may exhibit pro-oxidant effects. rsc.org However, their general role is protective against the uncontrolled oxidation of lipids, a fundamental aspect of their bioactivity.

Influence on Pro-inflammatory Cytokine Expression (in context of related acetylenic carotenoids)

Role in Oxidative Stress Mitigation at the Cellular Level

The capacity of carotenoids to mitigate oxidative stress is fundamentally linked to their ability to scavenge free radicals. This activity is primarily attributed to the long chain of conjugated double bonds in their molecular structure. mdpi.com Carotenoids can neutralize free radicals through two principal mechanisms: electron transfer or radical addition. nih.gov In the electron transfer mechanism, the carotenoid donates an electron to the radical, forming a relatively stable carotenoid radical cation and neutralizing the reactive species. mdpi.com Alternatively, a radical can add to the polyene chain, forming a carotenoid-radical adduct. nih.gov

The rate and mechanism of scavenging are more dependent on the nature of the oxidizing radical species than on the specific structure of the carotenoid. nih.gov While this compound possesses this general capability, its efficiency relative to other carotenoids can vary. For instance, in a DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assay, this compound showed lower activity compared to its metabolic precursors, fucoxanthin and fucoxanthinol. This highlights that subtle structural differences among carotenoids can influence the potency of their radical scavenging activity in specific chemical assays.

Carotenoids are exceptionally efficient quenchers of singlet oxygen (¹O₂), a high-energy, highly reactive form of oxygen that can cause significant damage to cellular components. nih.govoup.com The principal mechanism is physical quenching, a process where the carotenoid absorbs the excess energy from singlet oxygen and dissipates it harmlessly as heat. mdpi.comacs.org This occurs via a Dexter-type energy transfer, where the singlet oxygen returns to its benign triplet ground state, and the carotenoid is temporarily excited to its triplet state before relaxing back to its ground state, ready to quench another singlet oxygen molecule. mdpi.comacs.org This process is highly efficient and does not result in the chemical degradation of the carotenoid molecule. acs.org

In addition to physical quenching, a less common chemical quenching mechanism exists, in which the carotenoid reacts with and is oxidized by singlet oxygen. nih.govoup.com The remarkable ability of the conjugated polyene backbone to absorb and delocalize energy makes carotenoids, including this compound, one of the cell's primary defenses against the cytotoxic effects of singlet oxygen.

Comparative Bioactivity Studies and Structure Activity Relationship Analysis

Comparison with Fucoxanthin (B1674175) and Fucoxanthinol (B3429056)

Halocynthiaxanthin is a metabolite of fucoxanthin, and as such, its bioactivities are frequently compared to both fucoxanthin and another key metabolite, fucoxanthinol.

Differential Efficacy in Inducing Cytotoxicity in Cancer Cells

Research has consistently demonstrated that this compound and fucoxanthinol, the metabolites of fucoxanthin, exhibit greater anti-cancer activities than fucoxanthin itself. mdpi.com However, the cytotoxic effects of these compounds vary significantly depending on the cancer cell type. mdpi.com

In a study examining their effects on various human cancer cell lines, both this compound and fucoxanthinol were found to induce apoptosis in human leukemia (HL-60), breast cancer (MCF-7), and colon cancer (Caco-2) cells. capes.gov.brnih.gov Specifically, after a 48-hour incubation with 12.5 μM of each compound, the viability of HL-60 cells was reduced to 12.1% by this compound and to 5.7% by fucoxanthinol. nih.gov Furthermore, this compound and fucoxanthinol enhanced DNA fragmentation in HL-60 cells by 5- and 7-fold, respectively, compared to control cells. nih.gov The apoptosis-inducing activities of both this compound and fucoxanthinol were higher than that of fucoxanthin. capes.gov.brnih.gov Among the three, fucoxanthinol showed the highest activity. nih.gov

Another study highlighted the potent effects of these metabolites on HL-60 and Caco-2 cell lines, as well as on the human breast adenocarcinoma cell line (MCF-7). mdpi.com After 72 hours of incubation, this compound led to a complete inhibition of HL-60 cell growth (0% viability), while fucoxanthinol reduced viability to 2%. mdpi.com In MCF-7 cells, this compound decreased cell viability to 70%, whereas fucoxanthinol had a more pronounced effect, reducing it to about 15%. mdpi.com Both compounds similarly reduced the viability of Caco-2 cells to 15% of the control. mdpi.com

The antiproliferative effects of fucoxanthinol have been noted to be greater than those of fucoxanthin in several studies. mdpi.comnih.gov It is speculated that the presence of a hydroxyl group in both this compound and fucoxanthinol, in place of the acetyl group in fucoxanthin, contributes to their superior anti-proliferative activity. mdpi.comnih.gov

Table 1: Comparative Cytotoxicity of this compound, Fucoxanthinol, and Fucoxanthin on Various Cancer Cell Lines.

Compound Cell Line Concentration (μM) Incubation Time (h) Effect Reference
This compound HL-60 12.5 48 12.1% viability nih.gov
Fucoxanthinol HL-60 12.5 48 5.7% viability nih.gov
This compound HL-60 Not specified 72 0% viability mdpi.com
Fucoxanthinol HL-60 Not specified 72 2% viability mdpi.com
This compound MCF-7 Not specified 72 70% viability mdpi.com
Fucoxanthinol MCF-7 Not specified 72 ~15% viability mdpi.com
This compound Caco-2 Not specified 72 ~15% viability mdpi.com
Fucoxanthinol Caco-2 Not specified 72 ~15% viability mdpi.com
This compound HL-60 12.5 48 5-fold DNA fragmentation nih.gov
Fucoxanthinol HL-60 12.5 48 7-fold DNA fragmentation nih.gov

Relative Potency in Various Cellular Assays

Beyond cytotoxicity, the relative potency of this compound has been evaluated in other cellular assays, particularly concerning its antioxidant effects. In vitro assessments of radical scavenging abilities (DPPH, ABTS, hydroxyl radical, and superoxide (B77818) radical) and singlet oxygen quenching showed that fucoxanthin and fucoxanthinol generally exhibited higher or similar antioxidant activities to α-tocopherol. nih.gov In contrast, this compound displayed comparatively lower antioxidant activities in these specific assays. nih.gov

However, in a study involving 19 different carotenoids, this compound demonstrated the most potent suppressive effect on superoxide anion (O₂•−) and nitric oxide (NO) generation from differentiated human promyelocytic HL-60 cells and mouse macrophage RAW 264.7 cells, respectively, despite its poor radical scavenging activity. mdpi.com This suggests that this compound's bioactivity may be mediated through mechanisms other than direct radical scavenging.

The radical scavenging activity of fucoxanthin and fucoxanthinol against 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) was found to be higher than that of this compound. lifeextension.com The singlet oxygen quenching ability of all three carotenoids was lower than that of β-carotene. lifeextension.com The superior radical scavenging activity of fucoxanthin and fucoxanthinol compared to this compound is thought to be due to the presence of an allenic bond. lifeextension.com

Comparative Analysis with Other Major Carotenoids

To better understand the unique properties of this compound, its effects have been contrasted with other well-known carotenoids like β-carotene, zeaxanthin (B1683548), and astaxanthin (B1665798).

Contrasting Effects with β-carotene, Zeaxanthin, and Astaxanthin

Studies comparing the anti-cancer effects of various carotenoids have shown that fucoxanthin and its metabolites often exhibit superior activity. For instance, fucoxanthin was found to have a higher anti-cancer activity on human colon cancer cells compared to β-carotene and astaxanthin. mdpi.comnih.gov The metabolites of fucoxanthin, including this compound, demonstrated even greater anti-cancer effects than fucoxanthin itself. mdpi.com

In studies on human T-cell leukemia virus type 1-infected T-cell lines, fucoxanthin and fucoxanthinol showed remarkable antiproliferative effects, while β-carotene and astaxanthin had only mild inhibitory effects. nih.govmdpi.com Similarly, fucoxanthin induced significant DNA fragmentation in HL-60 cells, an effect not observed with β-carotene and astaxanthin, highlighting the structural importance for inducing apoptosis. mdpi.comnih.gov Another study reported that fucoxanthin had a more remarkable inhibitory effect on the viability of HL-60 cells compared to astaxanthin, β-carotene, and zeaxanthin. mdpi.com

In terms of antioxidant properties, while astaxanthin is known for having higher antioxidant activity than β-carotene and zeaxanthin, the specific comparative antioxidant data for this compound against this group is less direct. mdpi.com However, mytiloxanthin (B1249265), another metabolite of fucoxanthin, showed a high singlet oxygen quenching activity comparable to astaxanthin and a stronger inhibitory effect on lipid peroxidation than fucoxanthin, astaxanthin, and β-carotene. mdpi.com

Structural Determinants for Specific Bioactivities

The unique chemical structure of this compound, particularly its acetylenic bond, is believed to be a key determinant of its specific bioactivities. mdpi.com The presence of an acetylenic group (C≡C) is a distinctive feature found in certain marine algae carotenoids. mdpi.comnih.gov

The superior anti-proliferative and apoptosis-inducing effects of this compound and fucoxanthinol compared to fucoxanthin have been partly attributed to the presence of a hydroxyl group in their structures. nih.gov Furthermore, the 5,6-epoxide group present in fucoxanthin and fucoxanthinol is considered important for their cytotoxic effects. mdpi.com The combination of these structural features, including the acetylenic and allenic bonds, likely contributes to the potent and sometimes selective bioactivities of these marine carotenoids. mdpi.com

Structure-Activity Relationships for Acetylenic Carotenoids

Acetylenic carotenoids, characterized by a carbon-carbon triple bond, are found almost exclusively in algae and certain marine animals. mdpi.comnih.gov This structural feature significantly influences their chemical and biological properties.

The synthesis of acetylenic carotenoids involves the oxidation of the C(7), C(8) double bond of a precursor like zeaxanthin to form a triple bond. mdpi.com This modification alters the electronic properties of the polyene chain, which is fundamental to the molecule's ability to interact with cellular components and exert its biological effects.

While the structure-activity relationships of carotenoids are complex, it has been suggested that the 7,8-acetylenic bond, such as that found in alloxanthin (B1238290), may be important for inhibiting the production of pro-inflammatory cytokines. mdpi.com this compound's acetylenic nature is a critical aspect of its identity and is likely a primary contributor to its distinct bioactivities when compared to non-acetylenic carotenoids. mdpi.com Further research is needed to fully elucidate the specific roles of the acetylenic bond in the various biological activities observed for this compound and other related compounds.

Impact of Polyene Chain Length and Conjugation

The defining feature of all carotenoids, including this compound, is the long chain of alternating single and double carbon-carbon bonds, known as a polyene chain. nih.govgoogle.com This system of conjugated double bonds is the primary site of the molecule's chemical reactivity and is responsible for its antioxidant properties. nih.govcsic.es

The length of this polyene chain and the extent of its conjugation have a direct impact on the carotenoid's bioactivity. A longer chain of conjugated double bonds generally correlates with a greater ability to delocalize electrons, which enhances the molecule's capacity to scavenge free radicals and quench singlet oxygen. mdpi.comisnff-jfb.com The conjugated system is what allows the molecule to absorb light in the visible spectrum and provides its photoprotective capabilities. nih.gov

Studies on various carotenoids have established a clear relationship between the number of conjugated double bonds and antioxidant efficiency. For instance, the ability of carotenoids to quench singlet oxygen increases with the number of conjugated double bonds. isnff-jfb.com While direct comparative studies on this compound analogues with varying polyene chain lengths are limited, the general principle established for the broader carotenoid family is applicable. The extensive system of conjugated double bonds in this compound is fundamental to its biological functions, including its potent anti-inflammatory and antiproliferative effects. The delocalization of electrons across this chain facilitates the neutralization of reactive oxygen species (ROS), a key mechanism in its antioxidant action. researchgate.net

Table 1: Influence of Polyene Chain Characteristics on Carotenoid Bioactivity

Structural FeatureImpact on BioactivitySupporting Evidence
Length of Conjugated Polyene Chain Increased length generally enhances antioxidant and singlet oxygen quenching capacity. isnff-jfb.comThe ability to delocalize π-electrons over a longer system improves radical scavenging. researchgate.net
System of Conjugated Double Bonds Essential for light absorption, photoprotective functions, and chemical reactivity. nih.govThis feature is the main determinant of a carotenoid's antioxidant potential against oxidizing agents. nih.gov
Isomerism (cis/trans) The spatial arrangement (isomerism) of the polyene chain can significantly alter the molecule's shape and biological activity. csic.esThe antiproliferative activity of fucoxanthin isomers varies, with 13-cis and 13'-cis isomers being more potent than the all-trans form. nih.gov

Significance of Terminal Ring Structures and Functional Groups (e.g., epoxy, hydroxyl, carbonyl)

Beyond the central polyene chain, the terminal ring structures and their attached functional groups are crucial in defining the specific bioactivities of this compound and differentiating it from other carotenoids. isnff-jfb.com These features influence the molecule's polarity, its interaction with cell membranes, and its specific biological targets. nih.gov

This compound is structurally related to fucoxanthin and its metabolite, fucoxanthinol. A key structural feature contributing to its potent bioactivity is the presence of hydroxyl (-OH) groups. nih.gov Research comparing the effects of fucoxanthin, fucoxanthinol, and this compound found that fucoxanthinol and this compound exhibited significantly greater antiproliferative and apoptosis-inducing effects on human leukemia (HL-60), breast cancer (MCF-7), and colon cancer (Caco-2) cells. nih.gov This enhanced activity is attributed, at least in part, to the presence of the hydroxyl group in these molecules. nih.gov

Furthermore, the presence of a carbonyl (keto) group, particularly in conjugation with the polyene chain, can stabilize radical species more effectively than the polyene chain alone. isnff-jfb.com While this compound itself does not possess a C8-keto group, studies on related marine carotenoids like siphonaxanthin (B1249711) and fucoxanthin have identified this feature as crucial for their anti-inflammatory activities. researchgate.net this compound does contain an acetylenic bond, a feature it shares with alloxanthin, another carotenoid found in Halocynthia roretzi. This acetylenic bond is suggested to be important for the anti-inflammatory effect of inhibiting pro-inflammatory cytokine expression. researchgate.net

Despite exhibiting poor direct radical scavenging activity in some assays, this compound was found to be the most potent inhibitor of superoxide anion and nitric oxide generation in cellular models when compared to 18 other carotenoids, including astaxanthin and β-carotene. nih.gov This highlights that its potent anti-inflammatory effects are mediated through specific interactions with cellular pathways rather than just general antioxidant activity, underscoring the importance of its unique combination of functional groups, including the epoxy and hydroxyl moieties.

Table 2: Structure-Activity Relationship of this compound and Related Carotenoids

CompoundKey Structural FeaturesObserved BioactivityReference
This compound Acetylenic bond, epoxy group, hydroxyl groupsPotent suppression of superoxide and nitric oxide generation; induces apoptosis in cancer cells. nih.gov
Fucoxanthinol Allene (B1206475) bond, epoxy group, hydroxyl groupsInduces apoptosis in cancer cells; activity greater than fucoxanthin. nih.gov
Fucoxanthin Allene bond, epoxy group, acetyl group, carbonyl groupAntioxidant; anti-proliferative; anti-inflammatory. isnff-jfb.comnih.gov
Astaxanthin Hydroxyl and keto groups on each terminal ringStrong antioxidant and radical scavenging activity. isnff-jfb.com
Alloxanthin Acetylenic bonds, hydroxyl groupsSuppresses expression of pro-inflammatory cytokines. researchgate.net
β-Carotene Unsubstituted β-ringsProvitamin A activity; antioxidant. researchgate.net

Ecological and Physiological Roles Beyond Biochemical Activity

Contribution to Pigmentation in Marine Organisms

Halocynthiaxanthin is a xanthophyll, a class of oxygen-containing carotenoid pigments. nih.gov Carotenoids, in general, are responsible for many of the vibrant yellow, orange, and red colors seen in nature. researchgate.netnih.gov this compound, a derivative of fucoxanthin (B1674175), is notably found in the sea squirt Halocynthia roretzi, also known as the sea pineapple. nih.govmdpi.com This organism serves as a primary source for the isolation of this pigment. nih.gov

The presence of this compound and other carotenoids contributes to the coloration of various marine organisms. researchgate.netresearchgate.net These pigments are synthesized by autotrophic organisms like algae and bacteria and are then passed up the food chain. nih.gov Heterotrophic organisms, such as many marine animals, accumulate these carotenoids from their diet, which then contribute to their external and internal coloration. nih.govresearchgate.net The specific color imparted by this compound is a result of its unique molecular structure, which determines the wavelengths of light it absorbs and reflects.

Adaptive Significance in Host Organisms

Beyond its role in pigmentation, this compound plays a crucial part in the ability of marine organisms to adapt and thrive in their often-challenging environments.

Response to Environmental Stressors (e.g., light intensity, salinity, hypoxia)

Marine organisms are frequently exposed to a variety of environmental stressors, including fluctuations in light intensity, salinity, and oxygen levels (hypoxia). Carotenoids, including this compound, are vital for coping with these challenges.

Light Intensity: High light intensity can lead to photo-oxidative damage in marine organisms. nih.gov Carotenoids act as photoprotective agents, dissipating excess light energy and neutralizing harmful reactive oxygen species (ROS) that are generated under such conditions. nih.govnih.gov Studies on various microalgae have shown that exposure to high light intensity can trigger an increased production of certain carotenoids as a defense mechanism. nih.govresearchgate.net While direct studies on this compound's response to light are specific, the general role of carotenoids in photoprotection is well-established. researchgate.netnih.gov

Salinity: Changes in salinity can induce osmotic stress in marine organisms. Research has indicated that salinity stress, often in combination with high light, can stimulate the accumulation of secondary carotenoids in microalgae as a protective response. nih.govjmb.or.kr This suggests that carotenoids like this compound could play a role in mitigating the physiological stress caused by salinity fluctuations.

Hypoxia: While direct evidence for this compound's role in hypoxia is limited, the adaptive capabilities of organisms known to contain it, such as certain mollusks, to low oxygen conditions are of scientific interest. researchgate.net The antioxidant properties of carotenoids are generally beneficial in combating the oxidative stress that can occur during periods of hypoxia and subsequent re-oxygenation.

Role in Marine Food Webs and Ecosystem Dynamics

This compound, as a product of marine primary producers and a component of various marine animals, is an integral part of marine food webs. nih.gov Marine animals cannot synthesize carotenoids de novo and must obtain them from their diet. nih.govnih.gov Therefore, carotenoids like this compound are transferred from primary producers (algae) to primary consumers (herbivores) and subsequently to secondary and tertiary consumers (carnivores). researchgate.net

The accumulation of this compound and its metabolites in organisms throughout the food chain highlights its importance in the biochemical landscape of marine ecosystems. researchgate.netscilit.com For example, dietary fucoxanthin is metabolized into fucoxanthinol (B3429056) and then this compound in tunicates and some shellfish. nih.gov This metabolic conversion can even enhance the antioxidative properties of the carotenoid. nih.gov The presence and transfer of these compounds are crucial for the health and physiological functions of a wide range of marine life. nih.govnih.gov

Advanced Research Methodologies and Future Perspectives

Omics Technologies in Halocynthiaxanthin Research

'Omics' technologies offer a holistic view of the molecular landscape of an organism, providing comprehensive data on genes, proteins, and metabolites. These approaches are instrumental in unraveling the complexities of this compound's production and function.

Transcriptomics for Gene Expression Analysis in Producer Organisms

Transcriptomics, the study of the complete set of RNA transcripts in a cell or organism, is a powerful tool for identifying genes involved in specific biological processes. In the context of this compound, this technology is key to understanding its biosynthesis. This compound is a metabolite of fucoxanthin (B1674175), a carotenoid produced by marine microalgae and then metabolized by organisms such as the sea squirt, Halocynthia roretzi. nih.gov

While direct transcriptomic studies on the this compound pathway are emerging, extensive transcriptomic analyses have been performed on H. roretzi to explore developmental biology, immune responses, and reactions to environmental stress. nih.govnih.govbioone.orgjmb.or.kr These studies, often employing high-throughput RNA sequencing (RNA-Seq), have successfully identified thousands of genes and built comprehensive expression profiles. nih.govplos.orgplos.org For instance, metatranscriptomics has been used to analyze gene expression in H. roretzi under pathogenic attack, revealing complex host-parasite interactions. plos.orgplos.org

Future research can leverage this approach by comparing the transcriptomes of H. roretzi tissues under conditions of high versus low fucoxanthin metabolism. By identifying genes that are upregulated during the conversion of fucoxanthin to this compound, researchers can pinpoint the specific enzymes—such as deacetylases, isomerases, or oxidoreductases—responsible for this metabolic transformation. This provides a clear path to understanding and potentially manipulating the biosynthesis of this valuable carotenoid.

Proteomics for Enzyme Identification in Biosynthetic Pathways

Proteomics, the large-scale study of proteins, complements transcriptomics by providing a direct picture of the functional molecules at work in a cell. Identifying the specific enzymes that catalyze the conversion of fucoxanthin to this compound is a critical research goal. Proteomic techniques, primarily based on mass spectrometry, can identify and quantify thousands of proteins in a sample, offering insights into the metabolic machinery of an organism. creative-proteomics.com

Shotgun proteomics, for example, has been effectively used to resolve the cellular localization of complex biosynthetic pathways in other organisms. frontiersin.org This strategy could be applied to H. roretzi by comparing the proteomes of different tissues, such as the digestive tract and liver, where carotenoid metabolism is presumed to occur. jmb.or.kr By correlating protein abundance with the presence of this compound and its precursors, specific enzymes involved in the pathway can be identified. This approach has been successful in studying the metabolic responses of other marine invertebrates to environmental changes, demonstrating its feasibility and power. frontiersin.org

Metabolomics for Comprehensive Metabolite Profiling

Metabolomics aims to identify and quantify the complete set of small-molecule metabolites within a biological sample. This provides a direct functional readout of the physiological state of an organism. For this compound research, metabolomics is crucial for mapping the metabolic network and understanding how it is produced and stored.

Recent studies have successfully applied metabolomic profiling to Halocynthia roretzi, identifying hundreds of chemical compounds, including various lipids, amino acids, and carotenoids like astaxanthin (B1665798). x-mol.netresearchgate.netnih.gov Using techniques like liquid chromatography-mass spectrometry (LC-MS), researchers have analyzed the metabolic changes in H. roretzi in response to environmental factors such as starvation, revealing a dynamic interplay between the host and its gut microbiome. nih.gov This comprehensive profiling allows for the identification not only of this compound but also of its various precursors, isomers, and downstream metabolites, providing a complete picture of the carotenoid pathway. nih.gov This detailed metabolic map is essential for understanding the compound's natural role and for optimizing its extraction and use.

In Vitro and Ex Vivo Model Systems for Mechanistic Studies

To understand how this compound exerts its biological effects at a cellular and tissue level, researchers rely on sophisticated model systems. Advanced cell culture and organoid technologies provide controlled environments to dissect the compound's mechanisms of action, bridging the gap between basic research and potential clinical applications.

Advanced Cell Culture Models

In vitro studies using established cell lines are fundamental for screening the bioactivity of natural compounds. This compound has been investigated in a variety of human cancer cell lines, demonstrating significant antiproliferative and pro-apoptotic effects. These models allow for detailed mechanistic studies in a repeatable and controlled manner. For example, the human intestinal Caco-2 cell line has been used as a model to study the intestinal absorption and transport of carotenoids.

Detailed research findings from various cell culture studies are summarized below:

Cell LineCancer TypeKey Findings
HL-60 Human Promyelocytic LeukemiaInduced apoptosis. researchgate.net
MCF-7 Human Breast AdenocarcinomaInduced apoptosis.
DLD-1 Human Colorectal AdenocarcinomaInduced apoptosis; synergistically enhanced TRAIL-induced apoptosis.
WiDr Human Colorectal AdenocarcinomaInduced apoptosis.
GOTO Human NeuroblastomaExerted greater cytotoxic effect than its precursor, fucoxanthin.

These studies highlight that this compound, often in conjunction with its metabolic precursor fucoxanthinol (B3429056), is a potent inducer of apoptosis across multiple cancer types. researchgate.net

Organoid and 3D Culture Systems

While 2D cell cultures are invaluable, they lack the complex cell-cell and cell-matrix interactions of living tissues. Three-dimensional (3D) cell culture models, including spheroids and organoids, more accurately represent the in vivo microenvironment. endocrine-abstracts.org Organoids are self-organizing 3D structures grown from stem cells that can recapitulate the architecture and function of an organ, making them powerful tools for disease modeling and drug testing. jmb.or.kr

Currently, there are no published studies specifically using organoid models to test this compound. However, the potential of this technology for future carotenoid research is immense. For example, mouse intestine organoid models have been successfully used to study the effects of marine toxins, demonstrating their applicability for investigating compounds from marine sources. semanticscholar.org Furthermore, advanced "gut-on-a-chip" models are being developed to assess carotenoid absorption and metabolism with high physiological relevance.

Future research will likely involve using patient-derived tumor organoids to test the efficacy of this compound. These models could provide a more accurate prediction of patient response and help to personalize cancer therapy, representing a significant step forward in translating the promise of this marine carotenoid into clinical reality.

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling have emerged as indispensable tools in the advanced study of carotenoids like this compound. These in silico approaches provide profound insights into the molecule's structural, electronic, and dynamic properties, which are crucial for understanding its biological functions. By simulating molecular behavior, researchers can predict how this compound interacts with biological systems at a molecular level, guiding further experimental research.

In Silico Predictions of Bioactivity and Receptor Interactions

In silico methods, such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking, are pivotal in predicting the biological activities of this compound and its interactions with cellular receptors. sddn.escambridgemedchemconsulting.com These computational techniques model the interaction between a ligand (this compound) and a target protein, predicting binding affinities and potential biological effects before conducting laboratory experiments. cambridgemedchemconsulting.com

Researchers utilize these predictive models to screen for potential therapeutic targets. For instance, computational studies have explored the interaction of carotenoids with various receptors, including those involved in cancer and inflammatory pathways. wordpress.comresearchgate.net Molecular docking simulations can predict how the unique structural features of this compound, such as its acetylenic bond and hydroxyl groups, contribute to its binding with specific proteins. mdpi.com One area of significant interest is its interaction with immunoreceptors. Studies have shown that polar carotenoids can inhibit the translocation of immunoreceptors into lipid rafts, a key step in inflammatory signaling. wordpress.com this compound, along with fucoxanthinol, has demonstrated potent inhibitory effects on B-cell receptor (BCR) translocation. wordpress.com Such in silico predictions are instrumental in identifying promising areas for focused in vitro and in vivo research. For example, the interaction of carotenoids with death receptor 5 (DR5), a key protein in apoptosis, has been modeled to understand how these compounds might induce cancer cell death. nih.gov

Table 1: In Silico Bioactivity Predictions for this compound and Related Carotenoids

Computational Method Target/Process Predicted Bioactivity of this compound/Related Carotenoids Reference
Molecular Docking Immunoreceptor Translocation (BCR, TLR4) Potent inhibitory effects, suggesting anti-inflammatory potential. wordpress.com
QSAR Analysis Reverse Transcriptase Inhibition Potential as an inhibitor of viral enzymes like HIV reverse transcriptase. scialert.net

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis and molecular dynamics (MD) simulations offer a dynamic perspective of this compound's structure and behavior over time. mdpi.comyoutube.com These methods are crucial for understanding how the molecule's three-dimensional shape influences its function. The conformation of a carotenoid, which can be influenced by its environment, is a key determinant of its biological activity.

MD simulations can model the flexibility of the polyene chain and the orientation of the end groups of this compound in different environments, such as in solution or embedded within a cell membrane. mdpi.commdpi-res.comdntb.gov.ua This is particularly important for understanding how it interacts with lipid bilayers and membrane-bound proteins. wordpress.com For example, simulations can reveal how the polar groups of this compound anchor it within the membrane, influencing membrane fluidity and the function of embedded receptors. wordpress.com Conformational analysis, often aided by techniques like 2D Nuclear Overhauser Enhancement Spectroscopy (NOESY) in conjunction with computational methods, helps to determine the stable conformations of the molecule. Semi-empirical molecular orbital calculations have been used to predict the stable structures of related carotenoids, providing a basis for understanding this compound's geometry. lipidbank.jp

Emerging Research Directions for this compound

The unique chemical structure and potent bioactivities of this compound have paved the way for several emerging areas of research. Future investigations are poised to uncover new therapeutic applications, enhance its efficacy through chemical modification, and explore its ecological origins.

Exploration of Undiscovered Bioactivities and Mechanisms

While this compound is known for its cytotoxic effects on cancer cells, ongoing research aims to uncover a broader spectrum of its biological activities. mdpi.comsemanticscholar.org Initial studies have suggested potential antiviral and immunomodulatory effects. wordpress.commdpi.com For example, it has been reported to inhibit the reverse transcriptases of human immunodeficiency viruses (HIV) and to suppress nitric oxide production in macrophage-like cells. scialert.netjmb.or.kr

Future research will likely focus on elucidating the molecular mechanisms behind these and other potential bioactivities. Investigating its effects on various signaling pathways, such as the MAPK and NF-κB pathways involved in inflammation, could reveal new therapeutic avenues. jmb.or.kr The greater cytotoxic effect of this compound on human neuroblastoma cells compared to its precursor fucoxanthin suggests that its specific structural motifs are key to its potent activity, warranting further mechanistic studies. mdpi.comnih.gov

Development of Novel Derivatization Strategies for Enhanced Specificity

The total synthesis of this compound has been accomplished, which opens the door for the creation of novel derivatives that are not found in nature. Strategies could involve modifying the polyene chain, the allenic bond, or the terminal rings to interact more specifically with target proteins. acs.org These synthetic analogues could be designed to have a higher affinity for cancer cell receptors or to be less susceptible to metabolic degradation, thereby enhancing their therapeutic index.

Investigation into Symbiotic Microbial Contributions to Carotenoid Profiles

The origin of carotenoids in many marine animals, including tunicates like Halocynthia roretzi, is a complex interplay of diet and metabolic modification. nih.govmdpi.com While it is known that tunicates metabolize dietary carotenoids like fucoxanthin into this compound, there is growing interest in the role that symbiotic microorganisms may play in this process. nih.govmdpi.com

Some marine invertebrates host symbiotic bacteria that can produce carotenoids. mdpi.comnih.govresearchgate.net It has been suggested that some carotenoids found in marine invertebrates could be produced by these symbionts. mdpi.com Future research could investigate the microbial communities associated with Halocynthia roretzi to determine if any resident microbes contribute to the unique carotenoid profile observed in the tunicate. This could involve metagenomic analysis to identify carotenoid biosynthesis genes within the microbiome of the tunicate. nih.govmdpi.com Understanding these symbiotic relationships could provide novel avenues for the biotechnological production of this compound and other valuable carotenoids. frontiersin.orgmdpi.com

Q & A

Q. What analytical methods are most effective for identifying and quantifying halocynthiaxanthin in marine samples?

this compound is typically identified using ultra-performance liquid chromatography coupled with high-resolution mass spectrometry (UPLC-HR-MS). Key markers include m/z 641.4193 (this compound acetate) and m/z 599.4088 (this compound) . Validation requires comparison with reference spectra and isolation from marine sources like sponges or fungi. Quantification should follow standardized protocols for carotenoid extraction, including solvent selection (e.g., acetone or methanol) and spectrophotometric calibration .

Q. What are the primary biological roles of this compound in marine ecosystems?

this compound functions as a photoprotective pigment in marine organisms, mitigating oxidative stress caused by UV exposure. It is also implicated in symbiotic interactions, such as in coculture systems where microbial grazing stress induces its production . Its role in marine sponges suggests ecological adaptations to environmental stressors, though further in situ studies are needed .

Q. How can researchers isolate this compound from complex marine matrices?

Isolation involves solvent extraction (e.g., dichloromethane:methanol mixtures), followed by chromatographic separation using silica gel or reverse-phase columns. Purity is confirmed via nuclear magnetic resonance (NMR) and mass spectrometry. For novel compounds, structural elucidation requires X-ray crystallography or comparative analysis with known marine carotenoids .

Advanced Research Questions

Q. What molecular mechanisms explain this compound's synergistic apoptosis induction with TRAIL in colon cancer cells?

this compound enhances TRAIL-mediated apoptosis in DLD-1 colon cancer cells by activating caspase cascades and poly(ADP-ribose) polymerase (PARP) cleavage. It downregulates anti-apoptotic proteins (e.g., Bcl-2) and promotes nuclear condensation. Experimental validation requires flow cytometry for apoptosis assays and Western blotting to track protein expression . Dose-response studies (e.g., 10–50 µM) and controls for cytotoxicity in non-cancerous cells are critical .

Q. How should researchers address discrepancies in this compound's reported bioactivity across studies?

Contradictions may arise from variations in experimental models (e.g., cancer cell lines vs. primary cells), compound purity, or assay conditions. To resolve these, perform meta-analyses with standardized protocols, such as consistent TRAIL concentrations (e.g., 100 ng/mL) and matched cell culture media. Statistical tools like multivariate regression can identify confounding variables .

Q. What experimental controls are essential for in vitro studies on this compound?

Include:

  • Negative controls : Solvent-only treatments (e.g., DMSO) to rule out vehicle effects.
  • Positive controls : Known apoptosis inducers (e.g., staurosporine) for comparative validation.
  • Cell viability assays : MTT or resazurin tests to confirm non-cytotoxic doses.
  • Replicates : Triplicate measurements to ensure reproducibility .

Q. How can researchers integrate existing literature into experimental design for this compound studies?

Conduct systematic reviews using databases like PubMed and Web of Science, focusing on keywords such as "marine carotenoids" and "apoptosis mechanisms." Prioritize recent studies (last 5 years) and validate methods through citations of protocols from journals like the Beilstein Journal of Organic Chemistry .

Q. What challenges exist in synthesizing this compound analogs for structure-activity studies?

Challenges include stereochemical complexity (e.g., allenic bonds) and low yields in organic synthesis. Semi-synthetic approaches using microbial hosts (e.g., E. coli engineered with carotenoid pathways) may improve scalability. Purity must be confirmed via HPLC-UV/Vis and circular dichroism .

Q. How does this compound interact with other carotenoids in marine microbial communities?

Metabolomic profiling of coculture systems reveals this compound production under grazing stress, suggesting ecological signaling roles. Use LC-MS/MS to track co-occurring metabolites (e.g., clathriaxanthin) and RNA-seq to identify stress-responsive genes .

Q. What analytical pitfalls complicate this compound's structural characterization?

Isomeric interference (e.g., from fucoxanthin derivatives) and matrix effects in marine extracts require high-resolution MS/MS and tandem chromatography. Cross-validate findings with marine natural product databases (e.g., MarinLit) and synthetic standards .

Q. Methodological Recommendations

  • Reproducibility : Document extraction solvents, column types (e.g., C18), and MS parameters in supplementary materials .
  • Ethics : For in vivo studies, adhere to Helsinki Declaration standards .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.